(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Description
(1R,2S)- and (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid are enantiomeric derivatives of cyclohexane carboxylic acid featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. These compounds are stereoisomers, differing in the spatial arrangement of substituents on the cyclohexane ring. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, removable under mild basic conditions . The cyclohexane backbone introduces conformational rigidity, which can influence peptide structure and biological activity. These compounds are typically synthesized via coupling reactions involving Fmoc-chloroformate or activated esters, followed by purification using chromatography or crystallization .
Properties
Molecular Formula |
C44H46N2O8 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1 |
InChI Key |
PSRHFDYURQNGIA-LRWQRLAHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Amino Group
Reaction Optimization
The amino group is protected using Fmoc-OSu under mild conditions:
- Base : Sodium bicarbonate (NaHCO₃) or triethylamine.
- Solvent : Acetone/water (4:1 v/v).
- Molar Ratio : 1.2 equivalents Fmoc-OSu per amino acid.
Reaction progress is monitored by TLC (DCM/MeOH/NH₃ = 5:5:1). Post-reaction, the mixture is acidified to pH 4 with citric acid, and the product is extracted into dichloromethane (DCM).
Purification and Yield
Crude Fmoc-ACHC is purified via:
- Crystallization : From acetone/hexane mixtures (62% yield).
- Chromatography : Reversed-phase HPLC with C18 columns (95% purity).
Selective esterification of cis-isomers with methyl bromide enables trans-product isolation via differential solubility.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale processes use automated peptide synthesizers with:
Challenges and Solutions
Racemization During Coupling
- Mitigation : Couple at ≤0°C using OxymaPure/COMU reagents.
- Monitoring : Marfey’s reagent derivatization confirms <0.5% racemization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .
Common Reagents and Conditions
Reagents: 4-methylpiperidine, DMF, Fmoc-Cl
Conditions: Basic conditions for deprotection, typically using 20-30% 4-methylpiperidine in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-1,2-cis-ACHC-OH is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions .
Biology
In biological research, peptides synthesized using Fmoc-1,2-cis-ACHC-OH are used to study cell signaling pathways and protein-protein interactions .
Medicine
Peptides synthesized using this compound are used in the development of epitope-specific antibodies and biomarkers for diseases .
Industry
In the industrial sector, Fmoc-1,2-cis-ACHC-OH is used in the large-scale production of synthetic peptides for various applications .
Mechanism of Action
The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compounds with analogous Fmoc-protected cyclic amino acids:
Key Research Findings
Physicochemical Properties
- Solubility : Cyclohexane derivatives generally exhibit lower aqueous solubility compared to linear analogs due to increased hydrophobicity. The cyclopentane analog () may have higher solubility in organic solvents owing to ring strain .
- Thermal Stability : Melting points for Fmoc-protected compounds typically range from 150–250°C, as observed in related derivatives (e.g., 1697367-12-6: predicted boiling point 577.6°C) .
Biological Activity
The compounds (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid and (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid, both derivatives of cyclohexanecarboxylic acid, possess significant potential in biological and medicinal chemistry. Their unique structural features allow for versatile applications in peptide synthesis and organocatalysis. This article provides a comprehensive analysis of their biological activities based on current research findings.
Chemical Structure
Both compounds share a similar backbone structure characterized by a cyclohexane ring substituted with a carboxylic acid and an amino group modified by a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is particularly important as it facilitates the protection of amine functionalities during synthetic processes.
| Compound Name | Molecular Formula | IUPAC Name |
|---|---|---|
| (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | C23H25NO5 | (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
| (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | C23H25NO5 | (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
Peptide Synthesis
The presence of the Fmoc group in both compounds indicates their utility in peptide synthesis. The Fmoc protecting group is commonly used to protect amines during the formation of peptide bonds, allowing for selective reactions without interfering with other functional groups. This property is crucial for producing complex peptides with specific sequences.
Organocatalysis
Research has demonstrated that these compounds can serve as building blocks for synthesizing bifunctional organocatalysts. For instance, (1R,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid has been used in the nucleophilic aromatic substitution to create catalysts that facilitate Michael addition reactions with moderate enantioselectivity (up to 41% ee) and good yields (up to 93%) .
Study on Cystobactamid Derivatives
A recent study focused on the structural optimization of cystobactamid derivatives highlighted the importance of stereochemistry and functional groups in determining antibacterial activity. Modifications to the central α-amino acid structure resulted in compounds with significantly lower minimal inhibitory concentrations (MICs) against resistant strains of bacteria . This underscores the potential for similar modifications in the studied compounds to enhance their biological profiles.
Solubility
The solubility profile of these compounds indicates they are insoluble in water but soluble in organic solvents such as dichloromethane and dimethylformamide. This characteristic is essential for their application in organic synthesis and may influence their bioavailability when considered for therapeutic use .
Toxicological Considerations
Preliminary toxicological data suggest that these compounds may have harmful effects if ingested or if they come into contact with skin, highlighting the need for careful handling during laboratory use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
